

Application Notes & Protocols: Photoactivated Carbon Monoxide Release from Iron Complexes

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Compound of Interest

Compound Name: carbon monoxide;iron

Cat. No.: B8071527

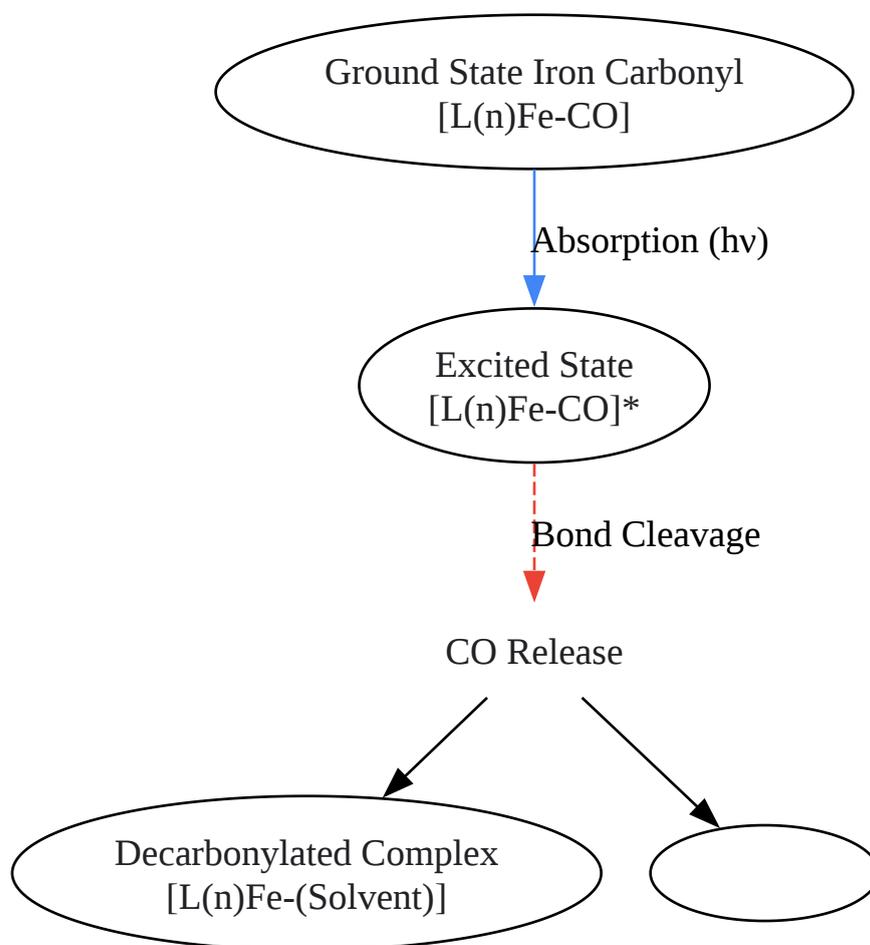
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for studying the photoactivated release of carbon monoxide (CO) from iron-based CO-releasing molecules (photoCORMs). Iron complexes are a significant area of research for photoCORMs due to iron's biocompatibility and the tunability of its coordination chemistry. Controlled, light-triggered CO delivery is a promising strategy for targeted therapeutic applications, leveraging CO's role as a signaling molecule in various physiological processes.[1][2]

Core Principle of Photoactivated CO Release

The fundamental mechanism involves the excitation of an iron carbonyl complex using light of a specific wavelength. Upon absorbing a photon, the complex transitions to an electronically excited state.[3] This excited state is often unstable, leading to the cleavage of the iron-CO bond and the release of a CO molecule. The remaining iron complex can then coordinate with a solvent molecule or undergo further reactions.[4] The efficiency and rate of this process are dependent on the ligand environment of the iron center, the wavelength and intensity of the light, and the solvent.



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Experimental Protocols

Two primary methods are employed to quantify and monitor the photo-release of CO from iron complexes: the deoxy-myoglobin (deoxy-Mb) assay for quantification in aqueous media and Infrared (IR) spectroscopy for mechanistic and kinetic studies.

The myoglobin assay is the most common method for quantifying CO release in biological buffers.[5] It relies on the strong binding of CO to the iron center of deoxy-Mb, forming carbonmonoxy-myoglobin (Mb-CO), which results in a distinct and easily measurable shift in the UV-visible absorption spectrum.[6]

A. Materials and Reagents

- Horse Heart Myoglobin (Sigma-Aldrich or equivalent)[7]

- Phosphate-Buffered Saline (PBS), pH 7.4[7]
- Sodium Dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Iron-based PhotoCORM of interest
- Deionized water
- Nitrogen gas (for deoxygenation)

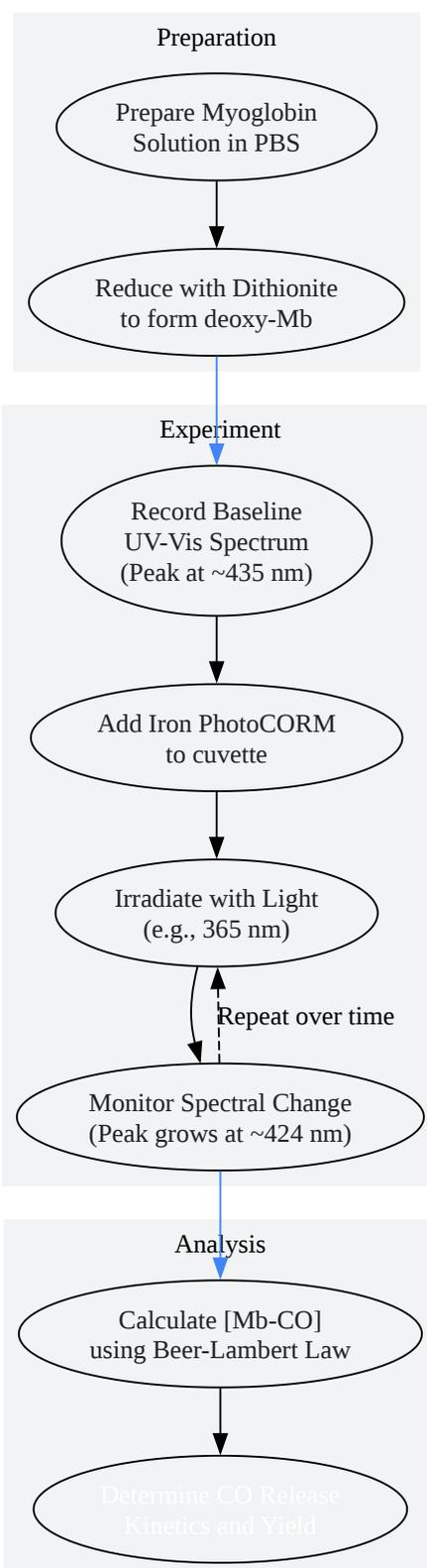
B. Equipment

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Light source (e.g., UV lamp at 365 nm, blue LED at 470 nm, or a broad-spectrum lamp with appropriate filters)[6][8][9]
- Gas-tight syringes

C. Procedure

- Preparation of Deoxy-Myoglobin (deoxy-Mb) Solution:
 - Prepare a stock solution of myoglobin (e.g., $\sim 50 \mu\text{M}$) in PBS (pH 7.4).
 - To ensure the myoglobin is in its reduced (Fe^{2+}) state, add a small amount (a few crystals) of sodium dithionite to the myoglobin solution. The solution should change color from brown (met-Mb, Fe^{3+}) to reddish-purple (deoxy-Mb).
 - Alternatively, deoxygenate the buffer by bubbling with nitrogen gas before dissolving the myoglobin to prepare the deoxy-Mb state.
 - Transfer the deoxy-Mb solution to a quartz cuvette and seal with a septum.
- Baseline Measurement:

- Record the UV-Vis spectrum of the deoxy-Mb solution. Note the characteristic Soret peak at approximately 435 nm.[7]
- Initiation of CO Release:
 - Prepare a stock solution of the iron photoCORM in a suitable solvent (e.g., DMSO, or directly in PBS if soluble).
 - Using a gas-tight syringe, inject a small aliquot of the photoCORM stock solution into the cuvette containing the deoxy-Mb solution to achieve the desired final concentration. Mix gently by inversion.
- Photoactivation and Monitoring:
 - Immediately place the cuvette in the spectrophotometer and begin recording spectra at set time intervals (e.g., every 30 seconds).
 - Irradiate the sample with the chosen light source between measurements. For continuous monitoring, a setup with an external light source irradiating the sample within the spectrophotometer is required.
 - Monitor the decrease in the deoxy-Mb peak at 435 nm and the concomitant increase of the Mb-CO Soret peak at approximately 424 nm.[7] An isosbestic point should be visible, indicating a clean conversion from one species to another.
- Data Analysis:
 - The concentration of Mb-CO formed over time can be calculated using the Beer-Lambert equation ($A = \epsilon cl$) at 424 nm, using the known molar extinction coefficient (ϵ) for Mb-CO ($\epsilon_{424} \approx 207 \text{ mM}^{-1}\text{cm}^{-1}$)[7].
 - The moles of CO released are assumed to be equal to the moles of Mb-CO formed.
 - Calculate the CO release rate and the total equivalents of CO released per mole of the iron complex.



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IR spectroscopy is a powerful tool for studying metal carbonyls, as the C≡O stretching vibration gives a strong, sharp signal in a relatively clean region of the spectrum (~1800-2100 cm⁻¹). This method can directly monitor the parent photoCORM or the released gaseous CO.[8][10]

A. Materials and Equipment

- FT-IR Spectrometer, preferably with an Attenuated Total Reflection (ATR) accessory or a gas-tight IR cell.
- Iron-based PhotoCORM.
- Appropriate solvent (e.g., acetonitrile, THF).
- Light source (e.g., UV-LED) coupled to the sample chamber via fiber optics.

B. Procedure (ATR-IR for Solution Phase)

- Background Spectrum: Record a background spectrum of the pure solvent on the ATR crystal.
- Sample Loading: Apply a solution of the iron photoCORM to the ATR crystal.
- Initial Spectrum: Record the initial IR spectrum. Identify the characteristic ν(CO) band(s) of the iron complex.
- Photoactivation: Irradiate the sample directly on the ATR crystal using the light source.
- Time-Resolved Measurement: Record IR spectra at regular intervals during irradiation.
- Data Analysis: Monitor the decrease in the integrated intensity of the ν(CO) band of the starting iron complex. This decay can be used to determine the kinetics of the decarbonylation reaction.

C. Procedure (Gas Phase Detection)

- Setup: Place a solution of the photoCORM in a sealed cuvette with a known headspace volume, connected to a gas IR cell.

- Photoactivation: Irradiate the solution with the light source.
- Measurement: Periodically, or continuously, flow the headspace gas through the IR cell and record the spectrum.
- Data Analysis: Quantify the amount of gaseous CO by monitoring the growth of its characteristic rotational-vibrational bands ($\sim 2143\text{ cm}^{-1}$).

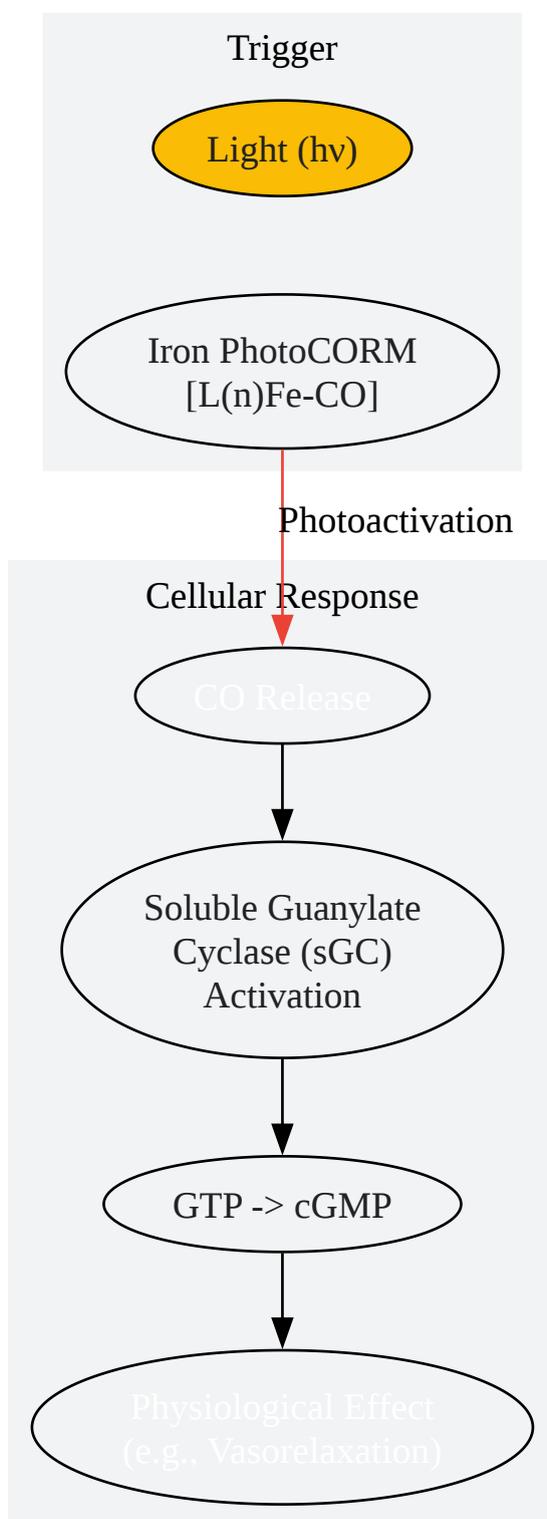
Quantitative Data for Select Iron PhotoCORMs

The efficiency of photoactivated CO release is characterized by parameters such as the wavelength of activation (λ_{max}), the rate of release (often given as a half-life, $t_{1/2}$), and the number of CO molecules released per molecule of the complex. The following table summarizes data for representative iron-based photoCORMs found in the literature.

Complex Name/Structure	Activation Wavelength(s)	Key Findings	Reference
Dicationic Monocarbonyl (Kodanko et al.)	365 nm	Complete release of one CO equivalent within 10 minutes; 92% yield determined by myoglobin assay.	[6]
--INVALID-LINK--2	Broad (Visible)	Rapid CO release upon dissolution in aqueous buffer; Mb-CO formation levels off after ~20 minutes.	[7]
--INVALID-LINK--2	Broad (Visible)	Rapid CO release upon dissolution in aqueous buffer; Mb-CO formation levels off after ~24 minutes.	[7]
photoCORM-S1[Fe(CO) ₂ (SCH ₂ CH ₂ NH ₂) ₂]	Blue Light	Loses all bound CO molecules upon irradiation.	[8][10]
(R-DAB)FeI ₂ (CO) ₂ (R = iPr, c-C ₆ H ₁₁)	365 nm	Photochemical decarbonylation occurs within 5 minutes in solution, monitored by IR spectroscopy.	[11]
[(OC) ₃ Fe] ₂ (μ-SR) ₂ (Diiron Thiolates)	365 nm	Verified CO release from solid material upon irradiation.	[9]

Application in Drug Development & Signaling Pathways

The targeted release of CO from iron photoCORMs can be used to modulate cellular signaling pathways where CO acts as a gasotransmitter. For example, CO is known to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation. The ability to trigger this pathway at a specific site using light offers significant therapeutic potential.



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References

- 1. researchgate.net [researchgate.net]
- 2. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of transition metal carbonyls - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00826A [pubs.rsc.org]
- 5. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Designed Iron Carbonyls as Carbon Monoxide (CO) Releasing Molecules (CORMs): Rapid CO Release and Delivery to Myoglobin in Aqueous Buffer, and Vasorelaxation of Mouse Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Binding and photodissociation of CO in iron(ii) complexes for application in positron emission tomography (PET) radiolabelling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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